molecular formula C6H2Br2ClN3 B3030619 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine CAS No. 933035-31-5

3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine

Katalognummer: B3030619
CAS-Nummer: 933035-31-5
Molekulargewicht: 311.36
InChI-Schlüssel: NDKXOFBISSTBNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine typically involves the following steps :

    Bromination: 3-amino-6-bromopyridazine is dissolved in a suitable solvent and subjected to bromination using a bromination reagent to obtain a brominated intermediate.

    Cyclization: The brominated intermediate is then reacted with a catalyst and a ring-closing reagent to form the final product, this compound. Lanthanide Lewis acids are often used as catalysts in this step.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Wissenschaftliche Forschungsanwendungen

3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine has several scientific research applications, including :

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical modifications.

Biologische Aktivität

3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine (CAS No. 933035-31-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a fused imidazo-pyridazine structure with bromine and chlorine substituents that may influence its reactivity and biological properties. The presence of halogens typically enhances the lipophilicity and bioavailability of compounds.

The primary mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors involved in signaling pathways. Notably:

  • Inhibition of JAK Kinases : This compound has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which play critical roles in the JAK-STAT signaling pathway involved in cell proliferation and immune responses. Inhibition of these kinases can lead to reduced inflammatory responses and altered immune function .
  • Molecular Glue Activity : Recent studies have indicated that this compound exhibits molecular glue activity, enhancing the degradation of specific proteins such as cyclin K through the recruitment of DDB1 to Cdk12/CycK complexes. This mechanism suggests potential applications in cancer treatment by modulating cell cycle regulation .

Biological Activity

The biological activity of this compound has been assessed through various in vitro studies:

  • Anticancer Effects : In cell line studies, this compound demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) cells. The mechanism appears to involve the modulation of cyclin-dependent kinase (CDK) pathways .
  • Immunomodulatory Effects : By inhibiting JAK1 and JAK2, the compound may also exert immunomodulatory effects beneficial in treating autoimmune diseases and inflammatory conditions .

Study 1: Anticancer Activity

A study involving MDA-MB-231 cells treated with this compound showed a dose-dependent decrease in cell viability. The compound's ability to induce cyclin K degradation was confirmed through immunofluorescence assays, indicating its potential as a therapeutic agent in breast cancer treatment.

Study 2: Inhibition of JAK Kinases

In a biochemical assay, this compound was shown to effectively inhibit JAK1 and JAK2 activity with IC50 values comparable to known JAK inhibitors. This positions it as a candidate for further development in treating diseases driven by dysregulated cytokine signaling.

Comparative Analysis

Compound NameTarget EnzymeIC50 (µM)Biological Activity
This compoundJAK1/JAK2~0.5Anticancer; Immunomodulatory
THZ531CDK12~0.7CDK inhibition; Cyclin K degradation
SR-4835CDK12~0.9Molecular glue; Cyclin K degradation

Eigenschaften

IUPAC Name

3,8-dibromo-6-chloroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClN3/c7-3-1-5(9)11-12-4(8)2-10-6(3)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKXOFBISSTBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2N=C1Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660006
Record name 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933035-31-5
Record name 3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine
Reactant of Route 2
3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine
Reactant of Route 3
3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine
Reactant of Route 4
3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine
Reactant of Route 5
3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine
Reactant of Route 6
3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.